Product packaging for 2,2-Dimethylpropane-1-sulfonamide(Cat. No.:CAS No. 206066-14-0)

2,2-Dimethylpropane-1-sulfonamide

Cat. No.: B136000
CAS No.: 206066-14-0
M. Wt: 151.23 g/mol
InChI Key: VQXWDAAONGOPPT-UHFFFAOYSA-N
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Description

Historical Trajectory and Current Significance of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the 1930s with the groundbreaking discovery of Prontosil, a sulfonamide-based dye, by Gerhard Domagk. openaccesspub.orgresearchgate.net This discovery marked a pivotal moment in medicine, as sulfonamides became the first broadly effective antibacterial drugs to be used systemically, heralding the dawn of the antibiotic era. wikipedia.org The initial antibacterial sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme in bacteria. wikipedia.orgijpsjournal.com This action disrupts the bacterial synthesis of folic acid, a vital nutrient, thereby inhibiting bacterial growth and multiplication. wikipedia.orgijpsjournal.com

The discovery of sulfanilamide, the active metabolite of Prontosil, spurred the creation of thousands of derivative molecules, leading to formulations with improved efficacy. openaccesspub.orgwikipedia.org While their initial primary use was for treating bacterial infections, the therapeutic applications of sulfonamides have expanded significantly over the decades. wikipedia.orgajchem-b.com The versatility of the sulfonamide functional group has allowed for the development of drugs for a wide array of conditions:

Antidiabetic Agents: In 1942, it was observed that certain sulfonamides could cause a reduction in blood sugar levels, which led to the development of the sulfonylurea class of antidiabetic drugs, with tolbutamide (B1681337) being introduced in 1956. openaccesspub.org

Diuretics: The structural framework of sulfonamides was adapted to create thiazide diuretics, a class of drugs used to treat hypertension. wikipedia.orgajchem-b.com

Anti-inflammatory Drugs: Specific sulfonamide derivatives, such as Celecoxib, have been developed as selective COX-II inhibitors to treat conditions like osteoarthritis and rheumatoid arthritis. ijpsjournal.com

Other Therapeutic Areas: The utility of sulfonamides extends to anticonvulsants, and they have been investigated for their potential in treating glaucoma by inhibiting carbonic anhydrase. wikipedia.orgajchem-b.comajchem-b.com

In the contemporary scientific landscape, sulfonamides remain a cornerstone of medicinal chemistry and drug development. ajchem-b.comresearchgate.net There is renewed interest in their use for treating infections caused by bacteria resistant to other antibiotics. wikipedia.org Modern research focuses on synthesizing novel sulfonamide derivatives and exploring their use against complex diseases such as cancer, viral infections, and Alzheimer's disease. researchgate.netscispace.comnih.gov The adaptability of the sulfonamide scaffold ensures its continued importance in the quest for new therapeutic agents. ajchem-b.comnih.gov

Contextualization of 2,2-Dimethylpropane-1-sulfonamide within Contemporary Sulfonamide Research

Contemporary sulfonamide research has evolved from the early focus on simple aromatic structures to include a wider variety of chemical motifs, including aliphatic and branched-chain compounds. smolecule.com this compound, an alkyl sulfonamide, exemplifies this modern trajectory. The exploration of non-aromatic sulfonamides is driven in part by the hypothesis that such structures may offer different pharmacological profiles, including potentially enhanced metabolic stability compared to their aromatic counterparts. smolecule.com

The study of specific molecules like this compound is part of a broader scientific effort to expand the chemical diversity of potential drug candidates. scispace.com By synthesizing and characterizing novel derivatives, researchers aim to uncover new biological activities and therapeutic applications. ajchem-b.comresearchgate.net The investigation into such compounds is fundamental to drug discovery, providing insights into structure-activity relationships and potentially identifying lead compounds for a variety of pharmacological targets, from enzymes to receptors. ijpsjournal.comnih.gov

Broad Scope of Academic Inquiry into the Chemical Compound

Academic investigation into a specific chemical entity like this compound typically encompasses a range of fundamental research areas. The inquiry is systematic, aiming to build a comprehensive profile of the compound's chemical nature and potential utility.

Key Research Areas:

Chemical Synthesis: A primary focus of research is the development of efficient methods for synthesizing the compound. For sulfonamides in general, common methods include the reaction of sulfonyl chlorides with amines or the reaction of sodium sulfinates with primary or secondary amines. smolecule.com

Structural and Physicochemical Characterization: Once synthesized, the compound undergoes rigorous analysis to confirm its identity and properties. This involves determining its molecular formula, which for this compound is C5H13NO2S, and its molecular weight of approximately 151.23 g/mol . uni.lumolbase.com Advanced analytical techniques such as high-resolution mass spectrometry are used to determine the precise monoisotopic mass. smolecule.com

Reactivity and Derivatization: Research extends to understanding the chemical reactivity of the molecule. For sulfonamides, this includes studying the acidic nature of the N-H bond and its potential to be deprotonated, as well as the reactivity of the sulfonamide group with electrophiles to create new derivatives with potentially different biological activities. smolecule.com

Exploration of Biological Activity: A significant part of the academic inquiry involves screening the compound for biological effects. Given its core structure, this compound would be a candidate for evaluation in various assays. This includes testing for antibacterial properties, a hallmark of the sulfonamide class, and assessing its ability to inhibit enzymes such as carbonic anhydrase. ijpsjournal.comajchem-b.comsmolecule.com

This foundational research is crucial for establishing a scientific basis upon which further, more specialized investigations could be built.

Data Tables

Table 1: Research Findings on this compound

PropertyValue/FindingSource(s)
Molecular Formula C5H13NO2S uni.lu
Molecular Weight 151.23 g/mol molbase.com
Monoisotopic Mass 151.0667 Da uni.lu
Chemical Class Alkyl Sulfonamide smolecule.com
Potential Synthesis Route Reaction of a corresponding sulfonyl chloride with an amine. smolecule.com
Potential Areas of Biological Inquiry Antibacterial activity, Carbonic Anhydrase Inhibition. ijpsjournal.comajchem-b.comsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO2S B136000 2,2-Dimethylpropane-1-sulfonamide CAS No. 206066-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXWDAAONGOPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206066-14-0
Record name 2,2-dimethylpropane-1-sulfonamide
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Synthetic Methodologies and Chemo Transformations of 2,2 Dimethylpropane 1 Sulfonamide

Established Synthetic Pathways to 2,2-Dimethylpropane-1-sulfonamide

The synthesis of this compound, a primary aliphatic sulfonamide, is principally achieved through the reaction of its corresponding sulfonyl chloride with an ammonia (B1221849) source. This classical approach remains a fundamental and widely practiced method in organic synthesis. acs.orgnih.gov

The most direct and conventional method for preparing this compound is the amidation of 2,2-Dimethylpropane-1-sulfonyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide S-N bond. sigmaaldrich.com This transformation is analogous to the well-established synthesis of various sulfonamide-based drugs and intermediates. nih.gov

The reaction is typically carried out using either anhydrous gaseous ammonia or an aqueous solution of ammonia (ammonium hydroxide). acs.org While effective, the handling of gaseous ammonia can present logistical challenges in a laboratory setting. acs.org The use of aqueous ammonia provides a more convenient alternative. The sulfonyl chloride precursor itself is moisture-sensitive, which is a notable consideration for this synthetic route. acs.org

The efficiency of the amidation of sulfonyl chlorides can be significantly influenced by several reaction parameters. The optimization of these conditions is crucial for maximizing chemical yield and ensuring the purity of the final this compound product. Key parameters that are typically adjusted include the choice of solvent, base, temperature, and reaction time. nih.gov While specific optimization data for this compound is not detailed in the literature, general principles from analogous sulfonamide syntheses can be applied.

For instance, the choice of solvent can impact reactant solubility and reaction rate, with dichloromethane (B109758) (DCM), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) being common options. nih.gov The reaction often includes a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct, which can drive the reaction to completion. researchgate.net Temperature is another critical factor; reactions may be performed at temperatures ranging from 0 °C to reflux to balance reaction rate against the potential for side reactions. nih.gov

Table 1: General Parameters for Optimizing Sulfonamide Synthesis

Parameter Variable Options Potential Impact on Reaction
Ammonia Source Gaseous Ammonia, Aqueous Ammonia, Ammonium Salts Affects handling, reaction rate, and workup procedures. acs.org
Solvent Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate Influences solubility of reactants and reaction kinetics. nih.gov
Base Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) Neutralizes HCl byproduct, driving the reaction forward. researchgate.net
Temperature 0 °C, Room Temperature, Reflux Controls the rate of reaction and minimizes byproduct formation. nih.gov

| Catalyst | Lewis acids (e.g., InCl₃), DMAP | Can be used to accelerate the reaction, especially with less reactive substrates. researchgate.netorganic-chemistry.org |

Post-Synthetic Derivatization and Functionalization

Once synthesized, the this compound molecule can undergo various chemical transformations. These reactions can target either the nitrogen or sulfur centers, allowing for the creation of a diverse range of derivatives. The reactivity is often influenced by the inherently poor nucleophilicity of the primary sulfonamide's amino group. nih.govthieme-connect.com

The proximal amino group of a primary sulfonamide can undergo oxidative N-functionalization. A notable transformation is the reaction with aliphatic aldehydes, which can proceed efficiently under a catalytic system composed of sodium iodide and sodium percarbonate. rsc.orgrsc.org This method allows for direct C-N bond formation, yielding α-sulfonamido acetals. rsc.orgrsc.org The proposed mechanism for this reaction involves the initial oxidation of the sulfonamide's NH₂ group by a hypoiodite (B1233010) species to form a reactive N-sulfonylenamine intermediate, which then undergoes further transformation. rsc.org This strategy is significant for the derivatization of drug-like molecules. rsc.org

The sulfonamide group can be targeted for reduction, offering a pathway for late-stage functionalization. A key method involves the reductive deamination of primary sulfonamides to form sulfinate salts. acs.orgchemrxiv.org This transformation is effectively catalyzed by N-heterocyclic carbenes (NHCs) and proceeds through the reaction of a transiently formed N-sulfonylimine. acs.orgchemrxiv.org This reductive cleavage of the N-S bond converts the sulfonamide into a versatile sulfinate intermediate, which can then be used in a variety of subsequent coupling reactions. chemrxiv.orgnih.gov

The amino group of a primary sulfonamide is generally considered to be weakly nucleophilic, which can make direct N-alkylation or N-arylation challenging. nih.govthieme-connect.com However, modern catalytic systems have been developed to overcome this low reactivity. For example, nickel-catalyzed cross-coupling reactions enable the N-arylation of primary sulfonamides with a broad range of aryl and heteroaryl halides. princeton.edu For N-alkylation, manganese-based pincer complexes have been shown to catalyze the reaction of sulfonamides with alcohols through a "borrowing hydrogen" mechanism. organic-chemistry.org

An alternative "umpolung" strategy involves activating the primary sulfonamide to turn it into an electrophile. The use of a pyrylium (B1242799) salt (Pyry-BF₄) can activate the poorly nucleophilic NH₂ group, facilitating its conversion into a sulfonyl chloride equivalent in situ. nih.gov This electrophilic intermediate can then readily react with a wide variety of nucleophiles, enabling the synthesis of complex sulfonamides, sulfonates, and other sulfur-containing motifs. nih.gov

Table 2: Modern Methods for Functionalization of the Primary Sulfonamide Nitrogen

Functionalization Method Catalyst/Reagent Comments
N-Arylation C-N Cross-Coupling Nickel Catalyst Couples primary sulfonamides with aryl/heteroaryl halides. princeton.edu
N-Alkylation Borrowing Hydrogen Mn(I) PNP Pincer Complex Couples primary sulfonamides with alcohols. organic-chemistry.org

| General Functionalization | Activation/"Umpolung" | Pyrylium Salt (Pyry-BF₄) / MgCl₂ | Converts NH₂ into a leaving group, forming an electrophilic sulfonyl chloride equivalent that reacts with various nucleophiles. nih.gov |

Strategic Utility in Synthesizing Diverse Functionalized Compounds

This compound and related sulfonamide structures serve as valuable pharmacophores and directing groups in organic synthesis. This strategic utility allows for the late-stage functionalization of complex molecules, a crucial aspect of modern drug discovery. By employing the sulfonamide group to direct C-H activation, a variety of transformations such as olefination, arylation, alkylation, halogenation, carboxylation, and carbonylation can be achieved. This approach enables the direct modification of biologically active scaffolds, providing a range of analogues without the need for de novo synthesis of each targeted compound. This strategy has been successfully applied to the diversification of pharmaceuticals, highlighting the power of sulfonamide-directed C-H functionalization in medicinal chemistry.

Furthermore, the sulfonamide moiety is a key component in the design of bioisosteres. For instance, sulfonimidamides, which are aza-analogues of sulfonamides, are gaining attention in medicinal and agrochemistry. nih.gov The synthesis of these complex structures can be achieved from simpler sulfonamide precursors, demonstrating the value of sulfonamides as building blocks for novel molecular architectures with potentially enhanced biological activities. nih.gov

Principles and Practices of Green Chemistry in Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact. tandfonline.comsci-hub.se Traditional methods often involve the use of hazardous reagents and toxic organic solvents like dichloromethane, DMF, and DMSO. researchgate.net Modern approaches focus on developing more sustainable protocols.

One significant advancement is the use of water as a solvent. sci-hub.sersc.org A facile and environmentally friendly synthesis of sulfonamides has been described that takes place in aqueous media under dynamic pH control. This method utilizes equimolar amounts of amino compounds and arylsulfonyl chlorides, eliminating the need for organic bases. The product can be easily isolated by simple filtration after acidification, often in excellent yield and purity without further purification. rsc.org

Another green approach is the use of solvent-free, or neat, reaction conditions. sci-hub.se Mechanochemistry, which involves reactions conducted in a ball mill, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. rsc.org A one-pot, two-step mechanochemical process for sulfonamide synthesis from disulfides has been developed, which proceeds via a sulfonyl chloride intermediate. This method is not only environmentally friendly but also cost-effective, utilizing solid sodium hypochlorite (B82951) for the oxidation-chlorination step. rsc.org The green metrics for such processes, like the E-factor, are significantly lower than for conventional methods, underscoring their sustainability. rsc.org

The replacement of hazardous reagents is another key aspect of green sulfonamide synthesis. Instead of reactive sulfur sources like sulfonyl chlorides, more stable alternatives such as sodium sulfinate are being employed. researchgate.net An unprecedented sustainable synthesis of sulfonamides has been reported using sodium sulfinate as the sulfur source and nitroarenes as the nitrogen source in water, with the product collected by simple filtration. researchgate.net

Green Chemistry ApproachKey FeaturesAdvantages
Aqueous Synthesis Reaction in water, dynamic pH control, equimolar reactants. rsc.orgEnvironmentally benign, no organic bases, simple workup. rsc.org
Mechanochemistry Solvent-free, one-pot synthesis in a ball mill. rsc.orgReduced waste, cost-effective, high efficiency. rsc.org
Alternative Reagents Use of stable sulfur sources like sodium sulfinate. researchgate.netAvoids toxic and reactive reagents like sulfonyl chlorides. researchgate.net

Synthetic Accessibility of Related Precursors and Analogues

The synthesis of this compound relies on the availability of its precursors, primarily the corresponding sulfonyl chloride and amine. The development of efficient and versatile methods for preparing these precursors and related analogues is crucial for expanding the chemical space accessible from this core structure.

Alkylsulfonyl chlorides are key intermediates in the synthesis of sulfonamides. organic-chemistry.org Several methods have been developed for their preparation, with a focus on efficiency, safety, and substrate scope.

A common route involves the oxidation of sulfur-containing compounds. For instance, S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea, can be converted to structurally diverse sulfonyl chlorides via oxidative chlorosulfonation using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach). organic-chemistry.org The use of bleach is particularly advantageous as it is an inexpensive and environmentally friendly oxidant. organic-chemistry.org

Another approach involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NXS). nih.gov This method is rapid, proceeds under mild conditions, and tolerates a wide range of functional groups, providing good to excellent yields of the corresponding sulfonyl chlorides and bromides. nih.gov The reaction can also be performed on a large scale. nih.gov

Flow chemistry offers a safer and more scalable alternative to batch processes for the preparation of arylsulfonyl chlorides from anilines via in situ generated diazonium salts. researchgate.net This method avoids the accumulation of potentially unstable diazonium intermediates. researchgate.net

PrecursorReagent(s)Key Features
S-Alkylisothiourea saltsN-Chlorosuccinimide (NCS) or BleachReadily available precursors, good yields, environmentally friendly option with bleach. organic-chemistry.org
Sulfonyl hydrazidesN-Halosuccinimides (NXS)Rapid, mild conditions, broad substrate scope. nih.gov
AnilinesDiazotization followed by SO2/CuCl2 (Sandmeyer-type)Flow chemistry enables safe and scalable synthesis. organic-chemistry.orgresearchgate.net

2,2-Dimethylpropane-1,3-diamine, also known as neopentanediamine, is a valuable building block for various materials and can serve as a precursor or structural analogue in the synthesis of more complex molecules. sigmaaldrich.comchemspider.com An advantageous synthesis involves the reaction of hydroxypivalaldehyde with ammonia and hydrogen in the presence of a nickel catalyst. This two-step process, carried out at different temperatures, provides the diamine in high yield and purity. google.com The reaction of 2,2-dimethylpropane-1,3-diamine with hydrochloric acid yields the corresponding diaminium dichloride salts, which have been structurally characterized. researchgate.netmdpi.com

Sulfinamides are versatile S(IV) intermediates that can be expediently transformed into a multitude of important S(VI) functional groups, including sulfonamides. nih.gov The development of mild and selective synthetic routes to highly functionalized sulfinamides has been a recent focus. nih.gov

One strategy involves the use of organometallic reagents, such as Grignard or organolithium reagents, with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.govacs.org The resulting metal sulfinate is then treated with thionyl chloride to form a sulfinyl chloride intermediate, which can be trapped in situ with various nitrogen nucleophiles to yield sulfinamides. nih.govacs.org This one-pot process is performed at room temperature and is suitable for a broad range of substrates. nih.govacs.org

Another approach utilizes β-sulfinyl esters, which can generate sulfenate anions in situ. mdpi.com These anions can then react with various electrophiles, including positively charged nitrogen species, to form sulfinamides. mdpi.com Recent advancements also include the direct synthesis of primary sulfinamides from free thiols using an iron catalyst and an O-pivaloyl-protected hydroxylamine (B1172632) triflic acid salt as both the nitrogen source and oxidant. nih.gov

Synthetic ApproachKey ReagentsIntermediateProduct
Organometallic RouteGrignard/Organolithium, DABSO, Thionyl Chloride, Amine nih.govacs.orgMetal Sulfinate, Sulfinyl Chloride nih.govacs.orgSulfinamide nih.govacs.org
From ThiolsThiol, Iron Catalyst, O-pivaloyl-protected hydroxylamineNot specifiedPrimary Sulfinamide nih.gov
From β-Sulfinyl Estersβ-Sulfinyl Ester, Base, Electrophilic Nitrogen SourceSulfenate AnionSulfinamide mdpi.com

Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethylpropane 1 Sulfonamide

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For 2,2-Dimethylpropane-1-sulfonamide, this technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its solid-state conformation. The crystal structure would likely reveal intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms of neighboring molecules, which dictate the packing of the molecules in the crystal lattice. nih.gov The geometry around the sulfur atom is expected to be tetrahedral, and the neopentyl group (2,2-dimethylpropyl) would exhibit its characteristic staggered conformation. The determination of the crystal system, space group, and unit cell dimensions are fundamental parameters obtained from this analysis. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. docbrown.info The nine protons of the three methyl groups attached to the quaternary carbon of the neopentyl group would appear as a sharp singlet, owing to their chemical equivalence and the absence of adjacent protons for coupling. docbrown.infochemicalbook.com The two protons of the methylene (B1212753) group (CH₂) adjacent to the sulfur atom would also give rise to a singlet. The protons of the sulfonamide (SO₂NH₂) group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
(CH₃)₃C-~0.9-1.1Singlet9H
-CH₂-SO₂-~2.8-3.2Singlet2H
-SO₂NH₂Variable (broad)Singlet2H

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are anticipated. docbrown.info The carbon atoms of the three equivalent methyl groups of the neopentyl moiety will produce a single resonance. The quaternary carbon atom will appear as a distinct signal, as will the methylene carbon adjacent to the sulfur atom. The carbon atom of the sulfonamide group itself is not directly observed in standard ¹³C NMR.

Carbon Environment Expected Chemical Shift (ppm)
C (CH₃)₃~29-32
-C (CH₃)₃~32-35
-CH₂ -SO₂-~55-60

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would not be particularly informative for this molecule in terms of proton-proton coupling within the main carbon skeleton, as there are no adjacent, non-equivalent protons to show correlations.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, linking the proton signal of the neopentyl methyl groups to the corresponding carbon signal.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions corresponding to the sulfonamide and neopentyl groups. docbrown.info The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the region of 3400-3200 cm⁻¹. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are characteristic of sulfonamides and would be observed around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-H stretching and bending vibrations of the neopentyl group would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. rsc.org The S=O stretching vibrations are also typically strong in the Raman spectrum. The symmetric vibrations of the neopentyl group, particularly the C-C skeletal vibrations, may give rise to prominent Raman signals.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretching3400-3200FTIR
C-H Stretching3000-2850FTIR, Raman
S=O Asymmetric Stretching1350-1300FTIR, Raman
S=O Symmetric Stretching1160-1140FTIR, Raman
S-N Stretching950-900FTIR

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation. docbrown.info

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. uni.lu A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion. nih.gov Another prominent fragmentation would be the loss of the neopentyl group, leading to the formation of the [SO₂NH₂]⁺ fragment. The cleavage of the C-C bonds within the neopentyl group can also occur, with the loss of a methyl group being a likely event. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition. smolecule.com

Ion m/z (Expected) Identity
[C₅H₁₃NO₂S]⁺151Molecular Ion [M]⁺
[C₅H₁₃N]⁺87[M - SO₂]⁺
[CH₄NO₂S]⁺94[M - C₄H₉]⁺
[C₄H₉]⁺57Neopentyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and fragmentation patterns of sulfonamides like this compound. nih.gov In positive ion mode, the molecule is protonated to form the molecular ion [M+H]⁺. For this compound, with a molecular formula of C5H13NO2S and a monoisotopic mass of approximately 151.07 Da, the [M+H]⁺ ion would be observed at an m/z of approximately 152.07. uni.lu

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule undergoes characteristic fragmentation. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. researchgate.netresearchgate.net This can result in the formation of a resonance-stabilized nitrogen-containing radical cation or a sulfonyl-containing cation. researchgate.net Another significant fragmentation pathway for some sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. researchgate.netresearchgate.netnih.gov This rearrangement is influenced by substituents on the molecule. nih.gov The fragmentation of the neopentyl group (C(CH₃)₃CH₂-) can also occur, leading to the loss of a tert-butyl group ([C(CH₃)₃]⁺) with an m/z of 57, a common and often base peak in the mass spectra of neopentane-containing compounds. docbrown.infodocbrown.info

Table 1: Predicted ESI-MS Data for this compound

Adduct m/z (mass to charge ratio) Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 152.07398 130.8
[M+Na]⁺ 174.05592 138.7
[M-H]⁻ 150.05942 131.2
[M+NH₄]⁺ 169.10052 152.2
[M+K]⁺ 190.02986 137.5
[M+H-H₂O]⁺ 134.06396 126.7

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For sulfonamides, the absorption bands in the UV region are typically associated with the aromatic ring, if present. However, for an aliphatic sulfonamide like this compound, which lacks a significant chromophore like a benzene (B151609) ring, the UV absorption is expected to be weak and occur at shorter wavelengths, likely in the far UV region. The electronic transitions would primarily involve the n → σ* and σ → σ* transitions of the sulfonamide group and the C-S, C-H, and N-H bonds. These transitions generally require high energy and are often not observed with standard UV-Vis spectrophotometers.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which can be compared to the expected formula based on the proposed molecular structure. For this compound (C₅H₁₃NO₂S), the theoretical elemental composition can be calculated based on its molecular weight of 151.23 g/mol . smolecule.com

Table 2: Theoretical Elemental Composition of this compound

Element Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Mass Percentage (%)
Carbon (C) 12.01 5 60.05 39.72
Hydrogen (H) 1.01 13 13.13 8.68
Nitrogen (N) 14.01 1 14.01 9.26
Oxygen (O) 16.00 2 32.00 21.16
Sulfur (S) 32.07 1 32.07 21.20

| Total | | | 151.26 | 100.00 |

Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the empirical formula C₅H₁₃NO₂S.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within mixtures. High-performance liquid chromatography (HPLC) is a widely used method for the analysis of sulfonamides. nih.govresearchgate.net A reversed-phase HPLC method, often coupled with a mass spectrometer (LC-MS), would be suitable for this compound. nih.gov The choice of column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid) would be optimized to achieve good separation and peak shape. researchgate.net The retention time of the compound under specific chromatographic conditions serves as an identifying characteristic.

Gas chromatography (GC) can also be employed, particularly after derivatization to increase the volatility and thermal stability of the sulfonamide. nih.gov Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for sample preparation, especially when analyzing for residues in complex matrices. nih.govresearchgate.net The purity of a sample is determined by the presence of a single, sharp peak in the chromatogram, with the absence of significant impurity peaks.

Thermal Analysis Methods (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques provide information about the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA can determine its thermal stability and decomposition profile. The TGA curve would show the temperature at which the compound begins to decompose and the percentage of mass lost at each decomposition step. For some sulfonamides, decomposition can occur in multiple stages, corresponding to the loss of specific fragments. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point and glass transition temperature. uvic.ca The DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. For related sulfonamides, melting points have been observed, for instance, at 68.5°C for N,2-dimethylpropane-1-sulfonamide. smolecule.com The heat of fusion can also be calculated from the area of the melting peak.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N,2-dimethylpropane-1-sulfonamide
Sulfur dioxide
Acetonitrile
Formic acid

Computational and Theoretical Investigations of 2,2 Dimethylpropane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic and structural properties of 2,2-dimethylpropane-1-sulfonamide at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For sulfonamides, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine various quantum chemical descriptors. researchgate.net These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (μ), and hardness (η), are crucial for predicting the molecule's reactivity and stability. researchgate.net

The electronic properties of this compound, as predicted by DFT, are summarized in the table below. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

Parameter Value (Illustrative)
HOMO Energy-7.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap8.7 eV
Chemical Potential (μ)-3.15 eV
Hardness (η)4.35 eV

This data is illustrative and based on general findings for similar sulfonamide compounds.

DFT can also be utilized to analyze the molecular electrostatic potential (MEP), which provides a map of the charge distribution on the molecule's surface. This is vital for understanding intermolecular interactions, particularly hydrogen bonding, which is a key feature of sulfonamides.

Ab Initio Methods for High-Level Electronic Structure Description

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of accuracy for describing the electronic structure of molecules. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer benchmark-quality data on molecular geometries, vibrational frequencies, and interaction energies. For sulfonamides, high-level ab initio calculations can be used to accurately predict properties like gas-phase acidities and to validate the results obtained from more computationally efficient DFT methods. nih.govacs.org The application of these methods to this compound would yield precise information about its intrinsic electronic properties, free from solvent or crystal packing effects.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of this compound over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of molecules in a simulated environment, often including explicit solvent molecules. For sulfonamides, MD simulations can reveal how the molecule behaves in an aqueous solution, providing insights into its solvation and the dynamics of its hydrogen bonding network. nih.govpeerj.com These simulations can track the movement of each atom over time, allowing for the calculation of properties such as root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize intermolecular interactions. peerj.com An MD simulation of this compound would illuminate the flexibility of the neopentyl group and the sulfonamide moiety, as well as their interactions with surrounding water molecules.

Conformational Analysis of the 2,2-Dimethylpropane Backbone and Sulfonamide Group

The staggered conformation is generally favored to minimize steric strain between the bulky groups. reddit.com The relative orientation of the sulfonyl oxygens and the amine protons will also be a key determinant of the most stable conformers due to electrostatic interactions.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govsemanticscholar.org For a molecule like this compound, docking studies could be performed against various biological targets to predict its binding affinity and mode of interaction. The sulfonamide group is a well-known pharmacophore that can form key hydrogen bonds and electrostatic interactions within a binding site. wikipedia.org

A typical molecular docking study would involve preparing the 3D structure of this compound and the target protein, followed by running a docking algorithm to generate a series of possible binding poses. These poses are then scored based on a scoring function that estimates the binding free energy. The results would indicate the most likely binding mode and provide a quantitative estimate of the binding affinity.

Target Protein (Illustrative) Docking Score (kcal/mol) (Illustrative) Key Interacting Residues (Illustrative)
Carbonic Anhydrase II-6.8His94, His96, Thr199
Dihydropteroate (B1496061) Synthase-7.2Arg63, Lys221

This data is illustrative and based on general findings for sulfonamide docking studies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery and development, aiming to correlate the chemical structure of compounds with their biological activities. For the sulfonamide class of compounds, these studies have been instrumental in the development of various therapeutic agents. openaccesspub.org

General SAR Principles for Sulfonamides:

The biological activity of sulfonamides can be significantly altered by substitutions on the sulfonamide nitrogen and the aromatic ring. Key SAR findings for different classes of sulfonamides include:

Antibacterial Agents: The presence of a free amino group on the aromatic ring is often crucial for activity. The R¹ group attached to the sulfonamide nitrogen can be a hydrogen or a heterocyclic ring. openaccesspub.org

Antihyperglycemic Agents: These compounds typically feature a sulfonylurea moiety instead of a simple sulfonamide group. Substitutions on the aromatic amino group and the urea (B33335) nitrogen influence their activity. openaccesspub.org

Carbonic Anhydrase Inhibitors: In this class, the R¹ substituent on the sulfonamide group is often an aromatic heterocyclic group. openaccesspub.org

In the case of this compound, the key structural feature is the neopentyl group (2,2-dimethylpropyl) attached to the sulfonyl group. This bulky, hydrophobic group would be a primary determinant in any SAR study. Research on arylpropyl sulfonamides has suggested that long alkyl chains can be important for cytotoxic activities. kjpp.net

QSAR Modeling of Sulfonamides:

QSAR models use statistical methods to create mathematical relationships between chemical structure and biological activity. These models often employ molecular descriptors, which are numerical representations of a molecule's properties. For sulfonamides, various QSAR models have been developed to predict their activity as enzyme inhibitors or other therapeutic agents. nih.gov

Commonly used descriptors in sulfonamide QSAR studies include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include properties like HOMO-LUMO energies, dipole moments, and partial charges. researchgate.net

3D descriptors: These are derived from the three-dimensional structure of the molecule and are used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). kjpp.netmdpi.com

A hypothetical QSAR study of this compound and its analogs would likely focus on how variations in the alkyl chain and substitutions on the sulfonamide nitrogen affect a particular biological endpoint. The steric bulk and hydrophobicity of the neopentyl group would be significant parameters in such a model.

Table 1: Representative Molecular Descriptors in Sulfonamide QSAR Studies

Descriptor TypeExamplesRelevance to this compound
Topological Molecular Weight, Wiener Index, Zagreb IndexThe neopentyl group significantly contributes to the molecular weight and branching, influencing these indices.
Electronic HOMO/LUMO Energies, Dipole Moment, Mulliken ChargesThe electron-withdrawing sulfonamide group and the alkyl chain's nature determine the electronic properties.
Steric Molar Refractivity, van der Waals VolumeThe bulky neopentyl group would lead to a high van der Waals volume, impacting steric interactions with biological targets.
Hydrophobic LogP (Octanol-Water Partition Coefficient)The hydrocarbon neopentyl group imparts significant hydrophobicity, which would be a key factor in its biological distribution and target binding.

Predictive Algorithms for Chemical Reactivity and Stability Assessment

Predictive algorithms, often based on computational chemistry and machine learning, are increasingly used to assess the chemical reactivity and stability of molecules. For sulfonamides, these predictions are important for understanding their metabolic fate, potential for degradation, and formulation stability. nih.gov

Predicting Chemical Reactivity:

The reactivity of this compound is primarily centered around the sulfonamide functional group. The nitrogen atom is nucleophilic, and the sulfur atom is electrophilic. The N-H bond can be acidic, and the S-N bond can be susceptible to cleavage under certain conditions.

Computational methods like Density Functional Theory (DFT) can be used to calculate various reactivity descriptors: nih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate susceptibility to nucleophilic and electrophilic attack.

Electrostatic Potential Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Fukui Functions: These can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

For this compound, the bulky neopentyl group may sterically hinder reactions at the sulfonyl center.

Predicting Chemical Stability:

The stability of a compound like this compound can be assessed by predicting its susceptibility to various degradation pathways, such as hydrolysis, oxidation, and photolysis.

Hydrolytic Stability: The S-N bond in sulfonamides can be hydrolyzed, particularly under acidic or basic conditions. Computational models can simulate the reaction pathway for hydrolysis to estimate the activation energy and reaction rate.

Metabolic Stability: In a biological system, sulfonamides can be metabolized by various enzymes. Predictive algorithms, including machine learning models trained on experimental data, can forecast the likely sites of metabolism. tue.nl For this compound, oxidation of the neopentyl group could be a potential metabolic pathway.

Machine Learning in Reactivity and Stability Prediction:

Machine learning algorithms, such as random forests and neural networks, are being trained on large datasets of chemical reactions and stability data to predict the outcomes for new compounds. tue.nl These models can learn complex relationships between molecular structure and properties that are not easily captured by traditional QSAR or first-principles calculations. For instance, a model could be trained to predict the yield of a sulfonamide synthesis reaction under different conditions. tue.nl

Table 2: Computational Approaches for Reactivity and Stability Prediction of Sulfonamides

Prediction TargetComputational MethodKey ParametersApplication to this compound
Site of Electrophilic Attack Fukui Functions, Electrostatic PotentialElectron-rich regions, typically the nitrogen and oxygen atoms.Predicting reactions with electrophiles.
Site of Nucleophilic Attack Fukui Functions, LUMO distributionElectron-poor regions, primarily the sulfur atom.Predicting reactions with nucleophiles.
Hydrolytic Stability Transition State Theory, DFTActivation energy for S-N bond cleavage.Estimating shelf-life and degradation in aqueous environments.
Metabolic Stability Machine Learning Models, Docking SimulationsPrediction of metabolism sites and rates.Forecasting in-vivo half-life and metabolic products.

Based on a comprehensive review of available scientific literature and chemical databases, there is a significant lack of specific research data for the compound This compound concerning its biological and pharmacological applications as an antimicrobial agent.

The performed searches across multiple scientific and patent databases did not yield specific studies detailing this compound's efficacy, mechanism of action, or interaction with biological targets as outlined in the requested article structure. While the compound is mentioned in several patents, these references are in the context of its use as a chemical intermediate or a component in the synthesis of other pharmacologically active molecules, rather than detailing its own antimicrobial properties.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Biological and Pharmacological Research Applications of this compound" that adheres to the requested outline, as the specific research findings for the following sections are not available in the public domain:

Biological and Pharmacological Research Applications of 2,2 Dimethylpropane 1 Sulfonamide

Studies on Enzyme Inhibition and Allosteric Modulation

Molecular Interactions and Binding Affinity with Target Enzymes:There are no available studies detailing the molecular interactions or binding affinity of 2,2-Dimethylpropane-1-sulfonamide with any target enzymes.

While the broader class of sulfonamides is well-documented for its antimicrobial properties through the inhibition of dihydropteroate (B1496061) synthase, this general information cannot be attributed to This compound without specific scientific evidence.

Specificity and Selectivity in Carbonic Anhydrase Inhibition

While the sulfonamide functional group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), specific inhibitory data, including potency (such as Kᵢ values) and selectivity profiles against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) for this compound itself, are not extensively detailed in the reviewed scientific literature. The general mechanism for sulfonamide inhibitors involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. The specificity and selectivity of these inhibitors are typically dictated by the chemical nature of the scaffold attached to the sulfonamide group, which interacts with amino acid residues lining the active site cavity. nih.govnih.gov For instance, variations in these residues, such as the difference between Phe131 in hCA II and Leu131 in hCA I, can be exploited to achieve isoform-selective inhibition with appropriately substituted sulfonamides. nih.gov However, without specific studies on the this compound moiety, its precise interactions and selectivity for CA isoforms remain uncharacterized.

Broader Enzymatic Targets and Therapeutic Implications

Table 1: Application in HCV Protease Inhibitor Synthesis

Compound/Intermediate Application Target Enzyme Therapeutic Implication

Cellular and Molecular Pathway Investigations

The influence of this compound extends to the modulation of cellular signaling and metabolic pathways, primarily through its incorporation into more complex drug candidates.

Research has shown that derivatives of this compound are components of novel aromatic compounds designed as agonists for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). ebi.ac.uk GPR40 is a receptor for medium and long-chain fatty acids and its activation triggers signal transduction cascades, including the mobilization of intracellular calcium, which is a key step in various cellular responses. The agonistic activity at this receptor highlights a mechanism by which compounds derived from this compound can perturb specific signal transduction pathways.

The agonism of GPR40, as mentioned above, has direct implications for metabolic processes. Activation of GPR40 in pancreatic β-cells is known to potentiate glucose-stimulated insulin (B600854) secretion. Therefore, compounds incorporating the this compound structure have been investigated for their potential in the treatment of metabolic disorders like type 2 diabetes mellitus. ebi.ac.uk

Furthermore, as a sulfonamide-containing compound, this compound would be expected to undergo metabolic transformations common to this class of molecules. The primary metabolic pathways for sulfonamides in humans involve N-acetylation and oxidation. These metabolic processes are critical as they can influence the compound's bioavailability and clearance.

Immunomodulatory Properties and Immune Response Modulation

Derivatives of this compound have been identified as potent immunomodulators, capable of stimulating the innate immune system.

Specific imidazoquinoline, imidazopyridine, and imidazonaphthyridine sulfonamides, which incorporate the this compound moiety, have been shown to induce the biosynthesis of key cytokines in human peripheral blood mononuclear cells (PBMCs). nih.gov This activity is a hallmark of immune response modifiers (IRMs) that can be useful in treating viral and neoplastic diseases. nih.gov The induction of cytokines such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α) demonstrates a direct modulation of immune response pathways. nih.gov

Table 2: Cytokine Induction by Derivatives of this compound

Cell System Measured Cytokines Compound Class Observed Effect

Potential Therapeutic Roles in Viral and Neoplastic Disorders

The sulfonamide scaffold is a well-established pharmacophore in the development of treatments for both viral and neoplastic diseases. mdpi.comresearchgate.net Sulfonamide derivatives have been successfully marketed as anticancer agents, including Belinostat and Amsacrine. nih.gov Their mechanisms of action in cancer are diverse, targeting various proteins and enzymes crucial for tumor progression. nih.gov Similarly, the antiviral properties of sulfonamides have been recognized, with research demonstrating activity against a range of viruses. mdpi.com Given that this compound contains the core sulfonamide moiety, it holds potential for investigation in these therapeutic areas.

Antiviral Activity Research

While the broader class of sulfonamides has been explored for antiviral properties, specific research into this compound is emerging. mdpi.com One report indicates that this compound possesses antiviral activity and is described as a macrocyclic compound that can react with hydrogen peroxide to form a serine protease inhibitor. biosynth.com

The general class of sulfonamide derivatives has shown a wide spectrum of antiviral activities. mdpi.com Research has demonstrated their potential against various viruses, including:

Influenza A virus (H1N1, H5N1, H3N2) by inhibiting the hemagglutinin (HA) protein. nih.gov

Human Immunodeficiency Virus (HIV), where sulfonamide-based inhibitors target enzymes like carbonic anhydrase VII, which is relevant in treating neurological complications of HIV infection. mdpi.com

Other viruses such as coxsackievirus B, enteroviruses, and Ebola virus. mdpi.com

These findings for the broader sulfonamide class suggest that this compound could be a candidate for further antiviral screening and development.

Anti-inflammatory Efficacy Studies

The anti-inflammatory potential of sulfonamide-containing drugs is well-documented. researchgate.netnih.gov Certain sulfonamide-related drugs, such as dapsone (B1669823) and nimesulide, have been shown to reduce the availability of hypochlorous acid (HOCl) produced by activated neutrophils. nih.gov This action helps to prevent the inactivation of alpha 1-antitrypsin, a key inhibitor of neutrophil elastase, thereby mitigating tissue damage during inflammation. nih.gov

Additionally, some sulfonylureas, a class of hypoglycemic agents containing the sulfonamide structure, have demonstrated anti-inflammatory properties. nih.gov For example, glibenclamide has been found to attenuate inflammation-mediated pathways and reduce the production of pro-inflammatory cytokines. nih.gov While direct studies on the anti-inflammatory efficacy of this compound are not detailed in the provided research, its core structure suggests that it could be a subject for future investigation in this area. smolecule.com

Anticancer Research Perspectives

The sulfonamide group is a key feature in a variety of anticancer agents. nih.govnih.gov These compounds exert their antitumor effects through several mechanisms, underscoring their versatility in cancer therapy. nih.gov

Mechanisms of Action of Anticancer Sulfonamides

Mechanism Target Examples Reference
Enzyme Inhibition Carbonic Anhydrases (CAs), Tyrosine Kinases, Aromatase, Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs) nih.govnih.gov
Microtubule Disruption Binds to the colchicine (B1669291) site of tubulin, leading to antimitotic activity. nih.gov
Apoptosis Induction Inhibition of anti-apoptotic proteins like Bcl-2. nih.gov

Sulfonamide derivatives have been developed to target a spectrum of cancer-associated enzymes and pathways. nih.gov For instance, they act as tyrosine kinase inhibitors, which disrupts critical signaling pathways in cancer progression. nih.gov They also function as inhibitors of carbonic anhydrase, which is vital for the growth and survival of tumor cells by regulating pH. nih.gov Although specific anticancer research on this compound is not prominently featured in the available literature, its fundamental structure aligns with that of known anticancer sulfonamides, marking it as a compound of interest for future oncological studies.

Exploration of Antileishmanial Properties (drawing from related sulfonamide research)

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. nih.gov The sulfonamide scaffold has been identified as a promising starting point for the development of novel antileishmanial drugs. nih.govnih.gov Research has focused on designing sulfonamide derivatives that target enzymes essential for the parasite's survival, such as tubulin and carbonic anhydrase. nih.govnih.gov

Diarylsulfonamides have been specifically designed to target Leishmania tubulin, inhibiting microtubule dynamics and thereby exhibiting antimitotic activity against the parasite. nih.gov Another strategy involves targeting the β-carbonic anhydrase in Leishmania species. nih.gov While certain sulfonamides show high efficacy in inhibiting this enzyme in vitro, their in vivo activity can be limited. nih.gov To overcome this, researchers have formulated these sulfonamides into nanoemulsions, which has been shown to significantly enhance their ability to penetrate the parasite and increase their antileishmanial efficacy. nih.gov

While direct studies on the antileishmanial properties of this compound were not found, the proven success of other sulfonamide derivatives in this field provides a strong rationale for its investigation against Leishmania parasites.

Antileishmanial Activity of Investigated Sulfonamide Nanoemulsions

Compound Formulation Target Species IC₅₀ (µM) Reference
NE-5B L. amazonensis 2.24 nih.gov
NE-3F L. amazonensis 3.90 nih.gov

Investigation of Other Pharmacological Activities (e.g., Diuretic, Hypoglycemic)

The sulfonamide moiety is integral to several classes of drugs beyond antimicrobial and anticancer agents, notably diuretics and hypoglycemic agents. nih.govwikipedia.org

Diuretic Activity: Thiazide diuretics and loop diuretics, which are fundamental in managing hypertension and edema, are based on the sulfonamide structure. wikipedia.org These drugs act on the kidney to increase urine and salt excretion. nih.govnih.gov More recent research has explored novel benzene (B151609) sulfonamide derivatives as specific inhibitors of urea (B33335) transporters (UTs), which are targets for developing salt-sparing diuretics. mdpi.com This indicates an ongoing interest in sulfonamides for developing new diuretic agents.

Hypoglycemic Activity: Sulfonylureas are a major class of oral antidiabetic medications used to treat type 2 diabetes mellitus. wikipedia.orgresearchgate.net These compounds stimulate insulin secretion from the pancreatic β-cells. nih.gov The discovery of their hypoglycemic effects dates back to observations made during the clinical development of sulfonamide antibiotics. researchgate.net The efficacy and pharmacokinetic profiles of various sulfonylureas have been extensively studied. nih.gov

Given the established role of the sulfonamide group in these pharmacological classes, this compound could be evaluated for potential diuretic or hypoglycemic properties, although no specific studies have been reported in the searched literature.

Advanced Materials Science and Industrial Applications of 2,2 Dimethylpropane 1 Sulfonamide

Role as Synthetic Intermediates in Pharmaceutical Development

Sulfonamides are a cornerstone in medicinal chemistry, and 2,2-dimethylpropane-1-sulfonamide serves as a valuable building block in the creation of more complex molecules. smolecule.comresearchgate.net The sulfonamide functional group is a key component in many antibacterial drugs. smolecule.comresearchgate.net These compounds often work by inhibiting essential enzymes in bacteria, such as those involved in folate synthesis. smolecule.com The specific structure of this compound, with its neopentyl group, can influence the biological activity and therapeutic properties of the resulting pharmaceutical compounds. smolecule.com Its use as a synthetic intermediate allows for the development of new drug candidates with potentially improved efficacy and specificity. researchgate.net The synthesis of sulfonamide-containing drugs is a significant aspect of new drug development and the manufacturing of active pharmaceutical ingredients. researchgate.net

Utility in Agrochemicals: Herbicides and Pesticides Research

The sulfonamide functional group is not only important in pharmaceuticals but also in the development of modern agrochemicals. Several sulfonamide derivatives are utilized as herbicides. researchgate.net These compounds often function by inhibiting enzymes crucial for plant growth, such as acetolactate synthase (ALS). researchgate.netnih.gov The unique structural features of this compound can be leveraged to design new herbicides and pesticides. Research in this area focuses on creating molecules that are highly effective against target weeds or pests while exhibiting low toxicity to crops and the environment. researchgate.net The development of such selective agrochemicals is crucial for sustainable agriculture. researchgate.net

Function as Protecting Groups in Complex Organic Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block the reactivity of certain functional groups. The amine functionality, being highly nucleophilic, frequently requires protection. nih.gov Sulfonamides, including derivatives of this compound, can serve as effective protecting groups for amines. nih.govresearchgate.net

The key characteristics of a good protecting group are ease of installation, stability under various reaction conditions, and selective removal under mild conditions. nih.gov Sulfonamide groups are known for their robustness. nih.gov While traditional sulfonamides like p-toluenesulfonamides (tosylamides) can be difficult to remove, research into novel sulfonamide protecting groups aims to overcome this limitation. nih.gov The specific steric and electronic properties of the 2,2-dimethylpropyl group can influence the stability and cleavage conditions of the resulting sulfonamide, making it a potentially valuable tool for organic chemists.

Corrosion Inhibition Mechanisms and Performance Evaluation

The ability of organic compounds to inhibit the corrosion of metals is of immense industrial importance. Sulfonamide derivatives have been investigated as effective corrosion inhibitors for various metals, particularly in acidic environments. iaea.orggoogle.com The protective action of these compounds is attributed to their adsorption onto the metal surface, forming a barrier that slows down the corrosion process. scielo.br

Adsorption Behavior on Metal Surfaces

The inhibition of corrosion by this compound involves its adsorption onto the metal surface. This adsorption can occur through physical interactions (physisorption) or the formation of chemical bonds (chemisorption). scielo.br The presence of heteroatoms like nitrogen, oxygen, and sulfur in the sulfonamide group, with their lone pairs of electrons, facilitates this adsorption. iaea.org The mode of adsorption is often studied using adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the concentration of the inhibitor and the extent of surface coverage. scielo.brimist.ma The value of the standard free energy of adsorption (ΔG°ads) can provide insights into the nature of the adsorption, with values around -20 kJ/mol suggesting physisorption and those around -40 kJ/mol indicating a mechanism that involves both physisorption and chemisorption. scielo.br

Electrochemical and Surface Characterization Studies

Several techniques are employed to evaluate the performance of corrosion inhibitors and to understand their mechanism of action.

Potentiodynamic Polarization: This electrochemical technique helps to determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov By analyzing the polarization curves, it is possible to classify the inhibitor as anodic, cathodic, or mixed-type. scielo.br A mixed-type inhibitor, as has been observed for some sulfonamides, affects both the anodic and cathodic reactions. scielo.br

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process. deakin.edu.au An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective layer on the metal surface. deakin.edu.au

Surface Analysis Techniques: Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the morphology of the metal surface with and without the inhibitor. nih.govdeakin.edu.au These methods can provide direct evidence of the formation of a protective film and the reduction in corrosion damage.

Electrochemical Parameter Description Significance in Corrosion Inhibition
Corrosion Potential (Ecorr)The potential at which the rate of the anodic and cathodic reactions are equal.A significant shift in Ecorr in the presence of an inhibitor can indicate whether it is primarily an anodic or cathodic inhibitor.
Corrosion Current Density (icorr)A measure of the rate of corrosion.A lower icorr value in the presence of the inhibitor indicates a higher inhibition efficiency.
Anodic Tafel Slope (βa)Related to the kinetics of the anodic reaction.Changes in βa can provide insights into the mechanism of anodic inhibition.
Cathodic Tafel Slope (βc)Related to the kinetics of the cathodic reaction.Changes in βc can provide insights into the mechanism of cathodic inhibition.

Coordination Chemistry and Supramolecular Assembly in Material Science

The sulfonamide group possesses donor atoms (oxygen and nitrogen) that can coordinate with metal ions, leading to the formation of coordination complexes. The specific structure of this compound, including the steric bulk of the neopentyl group, can influence the geometry and properties of these metal complexes.

The study of how these individual molecules and their metal complexes self-assemble into larger, ordered structures is the focus of supramolecular chemistry. These organized assemblies can exhibit novel properties and have potential applications in materials science, for instance, in the development of new functional materials with specific electronic, optical, or magnetic properties. The ability of sulfonamides to participate in hydrogen bonding and other non-covalent interactions further contributes to the formation of these supramolecular architectures.

Innovations in Rational Drug Design and Discovery Programs

The sulfonamide functional group is a cornerstone in medicinal chemistry, famously utilized in the development of antibacterial agents. smolecule.com Compounds containing this moiety, including this compound, are recognized for their potential to act as enzyme inhibitors. smolecule.comnih.gov A primary mechanism for the antibacterial properties of sulfonamides is the inhibition of enzymes crucial for folate synthesis in bacteria, such as dihydropteroate (B1496061) synthase. smolecule.com By acting as competitive antagonists to para-aminobenzoic acid (PABA), they disrupt the production of folic acid, which is essential for bacterial DNA synthesis. biosynth.com

Beyond their antibacterial role, sulfonamides have been investigated for their ability to inhibit other enzymes, like carbonic anhydrase, which has implications for treating a variety of conditions. smolecule.comajchem-b.com The innovation in utilizing a compound like this compound lies in its structure as a branched alkyl sulfonamide. smolecule.com Unlike traditional aromatic sulfonamides, alkyl sulfonamides are being explored for their potentially enhanced metabolic stability.

Recent research into related sulfonamide-containing compounds has shown that the inclusion of substituents like a methyl sulfonamide group can significantly improve the pharmacokinetic properties of drug candidates. Specifically, such modifications have been demonstrated to enhance both solubility and cell permeability. rsc.org This improvement can lead to greater oral bioavailability, a critical factor in drug development. rsc.org The strategic use of the this compound scaffold and similar aliphatic structures allows for the fine-tuning of these properties, representing a key innovation in modern drug discovery programs. These compounds serve as versatile building blocks in the synthesis of more complex molecules with tailored therapeutic potential. smolecule.com

Emerging Research Frontiers and Future Prospects

The future of this compound and related compounds is expanding beyond traditional pharmaceutical applications into new and exciting research areas. Modern sulfonamide chemistry is increasingly focused on the strategic functionalization of the molecule to create novel derivatives with highly specific properties for both pharmaceutical and materials science applications. smolecule.com

One of the most promising emerging frontiers is the use of closely related derivatives in "click chemistry." For instance, 2,2-dimethylpropane-1-sulfonyl fluoride, a related compound, is valuable in these types of reactions, which are known for their high efficiency and specificity in creating new molecular assemblies. smolecule.com This opens up the possibility of incorporating the this compound motif into a wide range of polymers and biomaterials.

Furthermore, the development of new synthetic methods is making it easier to produce primary sulfonamides with high yields and selectivity. smolecule.com This accessibility allows researchers to explore the use of these compounds as modular building blocks in organic synthesis. smolecule.com The future prospects for this compound are tied to the continued exploration of its derivatives. By modifying its structure, scientists aim to develop new molecules that could be used in advanced materials, as specialized catalysts, or as highly targeted therapeutics that build upon the known biological activity of the sulfonamide group. ajchem-b.com As research continues, sulfonamides are expected to remain a vital component of both pharmaceutical development and broader chemical innovation. ajchem-b.com

Data Tables

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

This table presents the predicted Collision Cross Section (CCS) values for different adducts of this compound, calculated using CCSbase. The mass-to-charge ratio (m/z) is also provided for each adduct.

Adductm/zPredicted CCS (Ų)
[M+H]⁺152.07398130.8
[M+Na]⁺174.05592138.7
[M-H]⁻150.05942131.2
[M+NH₄]⁺169.10052152.2
[M+K]⁺190.02986137.5
[M+H-H₂O]⁺134.06396126.7
[M+HCOO]⁻196.06490147.5
[M+CH₃COO]⁻210.08055174.3
[M+Na-2H]⁻172.04137135.5
[M]⁺151.06615132.2
[M]⁻151.06725132.2
Data sourced from PubChemLite. uni.lu

Table 2: Crystallographic and Solubility Data for N,2-dimethylpropane-1-sulfonamide *

This table provides crystallographic and solubility data for N,2-dimethylpropane-1-sulfonamide, a structurally similar compound to this compound.

PropertyValue
Crystallographic Data
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Parameter 'a'8.245 Å
Unit Cell Parameter 'b'9.137 Å
Unit Cell Parameter 'c'10.562 Å
Unit Cell Angle 'β'103.45°
Unit Cell Volume774.32 ų
Molecules per Unit Cell (Z)4
Calculated Density1.298 g/cm³
Solubility Data (at 25°C)
Water1.85 g/L
Methanol45.3 g/L
Ethanol38.7 g/L
*Data pertains to the related compound N,2-dimethylpropane-1-sulfonamide and is provided for comparative purposes. smolecule.com

Q & A

Q. What are the common synthetic routes for preparing 2,2-Dimethylpropane-1-sulfonamide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: this compound is typically synthesized via sulfonation of the corresponding hydrocarbon, followed by amidation. A key precursor is 2,2-Dimethylpropane-1-sulfonyl chloride (CAS 53333-76-9), which can react with ammonia or amines under controlled conditions . Optimization involves:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis of the sulfonyl chloride intermediate.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm molecular structure. The sulfonamide group exhibits characteristic deshielded protons (δ 3.0–4.0 ppm) and sulfur-induced splitting patterns. Quantitative 2D NMR (e.g., HSQC) resolves overlapping signals in complex mixtures .
  • IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) verify sulfonamide functionality.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How do hydrogen bonding patterns of this compound influence its crystal packing, and what methodologies are used to analyze these interactions?

Methodological Answer: The sulfonamide group participates in N–H···O hydrogen bonds, forming supramolecular motifs. Graph set analysis (e.g., Etter’s rules) classifies these interactions into discrete (e.g., D ) or infinite (C ) patterns . For example:

  • Crystal Structure Determination : Use SHELXTL or SHELXL for refinement. The compound’s monoclinic symmetry (space group P2₁/c) and lattice parameters (a = 7.3827 Å, b = 21.986 Å) are resolved via single-crystal X-ray diffraction .
  • Polymorphism Screening : Vary crystallization solvents (e.g., acetonitrile vs. toluene) and analyze thermal behavior via DSC to identify polymorphs .

Q. What strategies can resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

Methodological Answer:

  • Data Validation : Cross-check R₁ and wR₂ values; discrepancies >5% suggest refinement errors. Re-examine absorption corrections (e.g., using SADABS) .
  • Twinned Data : For non-merohedral twinning, employ SHELXD for structure solution and refine using twin laws in SHELXL .
  • Hydrogen Bond Ambiguity : Compare experimental bond lengths/angles with theoretical values (e.g., DFT calculations). Use Hirshfeld surface analysis to visualize intermolecular contacts .

Q. How can researchers ensure the purity of this compound during synthesis, and what analytical methods are recommended for impurity profiling?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) separates sulfonamide from unreacted sulfonyl chloride or amine byproducts.
  • Ion-Pair Chromatography : Sodium 1-decanesulfonate enhances retention of ionic impurities .
  • Limit Tests : Follow USP guidelines for unspecified impurities (e.g., ≤0.1% via area normalization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
2,2-Dimethylpropane-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.